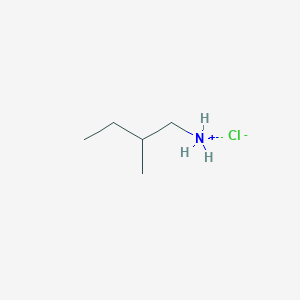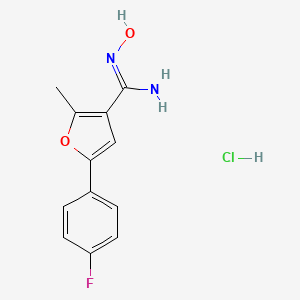
Acid-PEG6-SS-PEG6-Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid-PEG6-SS-PEG6-Acid is a cleavable polyethylene glycol linker with carboxylic acid groups at both termini. This compound is characterized by the presence of a disulfide bond (SS) that can be cleaved under reducing conditions. The polyethylene glycol chains provide hydrophilicity, enhancing the solubility of the compound in aqueous media .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acid-PEG6-SS-PEG6-Acid typically involves the following steps:
Formation of Polyethylene Glycol Chains: Polyethylene glycol chains are synthesized through the polymerization of ethylene oxide.
Introduction of Disulfide Bond: The disulfide bond is introduced by reacting polyethylene glycol chains with a disulfide-containing reagent.
Attachment of Carboxylic Acid Groups: The terminal carboxylic acid groups are introduced by reacting the polyethylene glycol-disulfide intermediate with a carboxylating agent.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors and precise control of reaction conditions to ensure high purity and yield. The process includes:
Polymerization: Conducted in large reactors with controlled temperature and pressure.
Purification: Involves multiple steps, including precipitation, filtration, and chromatography, to achieve high purity.
Quality Control: Ensures the final product meets the required specifications for molecular weight and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acid-PEG6-SS-PEG6-Acid undergoes several types of chemical reactions:
Reduction: The disulfide bond can be cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Activators for Amide Bond Formation: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N’-dicyclohexylcarbodiimide (DCC).
Reaction Conditions: Typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products
Reduced Form: When the disulfide bond is cleaved, the product is two separate polyethylene glycol chains with terminal carboxylic acids.
Amide Bonded Products: When reacted with primary amines, stable amide bonds are formed, resulting in conjugated products.
Applications De Recherche Scientifique
Acid-PEG6-SS-PEG6-Acid has a wide range of applications in scientific research:
Drug Delivery: Used as a linker in drug conjugates to enhance solubility and stability.
Bioconjugation: Facilitates the attachment of biomolecules, such as proteins and peptides, to surfaces or other molecules.
Tissue Engineering: Employed in the development of hydrogels and scaffolds for tissue regeneration.
Proteomics: Utilized in the preparation of cleavable linkers for mass spectrometry analysis.
Mécanisme D'action
The mechanism of action of Acid-PEG6-SS-PEG6-Acid involves the cleavage of the disulfide bond under reducing conditions, leading to the release of the conjugated molecules. The polyethylene glycol chains enhance solubility and reduce immunogenicity, while the carboxylic acid groups facilitate conjugation to other molecules. The molecular targets and pathways involved depend on the specific application and the molecules conjugated to this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acid-PEG4-SS-PEG4-Acid: Similar structure with shorter polyethylene glycol chains.
Acid-PEG8-SS-PEG8-Acid: Similar structure with longer polyethylene glycol chains.
Acid-PEG6-SS-PEG6-Amine: Similar structure with an amine group at one terminus instead of a carboxylic acid.
Uniqueness
Acid-PEG6-SS-PEG6-Acid is unique due to its balanced chain length, which provides optimal solubility and stability. The presence of carboxylic acid groups at both termini allows for versatile conjugation options, making it suitable for a wide range of applications in drug delivery, bioconjugation, and tissue engineering .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O16S2/c31-29(32)1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-48-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-30(33)34/h1-28H2,(H,31,32)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHICOZGMGAXZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O16S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate](/img/structure/B8024906.png)

![5-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B8024917.png)
![1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidin-3-amine hydrochloride](/img/structure/B8024926.png)










